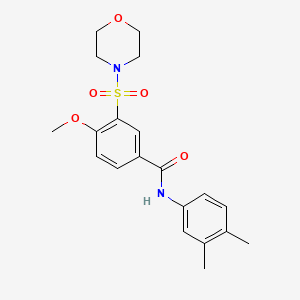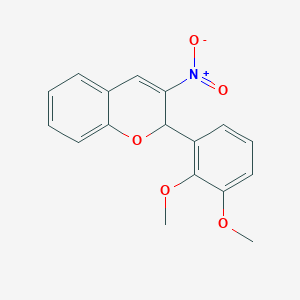amino]butanoate](/img/structure/B5121727.png)
methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate, also known as MDMP, is a chemical compound that has been widely studied in the scientific community. It is a member of the family of organophosphorus compounds, which have been used in various applications such as pesticides, flame retardants, and nerve agents. In
Mécanisme D'action
Methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate is believed to work by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nervous system and lead to symptoms such as muscle weakness, respiratory failure, and seizures.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate are largely related to its mechanism of action. As mentioned above, methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate inhibits the activity of acetylcholinesterase, which can lead to a range of symptoms depending on the dose and duration of exposure. These symptoms can include muscle weakness, respiratory failure, and seizures. In severe cases, exposure to methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate can be fatal.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can be useful in studying the role of this enzyme in various physiological processes. Additionally, methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate can be used as a precursor to nerve agents, which has implications for national security research. However, one limitation of using methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate in lab experiments is its potential toxicity, which requires careful handling and disposal procedures.
Orientations Futures
There are several future directions for research on methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate. One area of interest is its potential as a cholinesterase inhibitor for the treatment of Alzheimer's disease. Another area of interest is its potential as a precursor to nerve agents, which has implications for national security research. Additionally, further studies are needed to better understand the mechanism of action of methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate and its potential toxicity.
Méthodes De Synthèse
Methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate can be synthesized through a multi-step process. The first step involves the reaction between diethyl phosphite and methyl acrylate, which produces diethyl (2-methyl-2-propenoyl) phosphonate. The second step involves the reaction between diethyl (2-methyl-2-propenoyl) phosphonate and diethylamine, which produces methyl 4-[(diethoxyphosphoryl)methyl]amino]butanoate. The final step involves the reaction between methyl 4-[(diethoxyphosphoryl)methyl]amino]butanoate and ethyl chloroformate, which produces methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate.
Applications De Recherche Scientifique
Methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate has been used in various scientific research applications. One of its main uses is as a reagent in the synthesis of other compounds. It has also been studied for its potential as a cholinesterase inhibitor, which could have implications for the treatment of Alzheimer's disease. Additionally, methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate has been studied for its potential as a precursor to nerve agents, which has implications for national security.
Propriétés
IUPAC Name |
methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26NO7P/c1-5-19-13(16)14(10-8-9-12(15)18-4)11-22(17,20-6-2)21-7-3/h5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUVHULWMCFLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CCCC(=O)OC)CP(=O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B5121659.png)
![ethyl (5-{[5-(4-bromophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5121666.png)
![4-{6-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B5121673.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5121684.png)
![N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5121704.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5121715.png)
![N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5121719.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5121725.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5121735.png)
![5-amino-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5121747.png)

